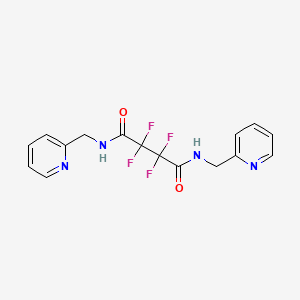![molecular formula C16H24N2O B4617612 2-methyl-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4617612.png)
2-methyl-N-[3-(1-piperidinyl)propyl]benzamide
Vue d'ensemble
Description
2-methyl-N-[3-(1-piperidinyl)propyl]benzamide is a chemical compound likely related to piperidine derivatives. While specific literature on this exact molecule is limited, related compounds show varied biological activities and chemical properties.
Synthesis Analysis
Piperidine derivatives, similar to 2-methyl-N-[3-(1-piperidinyl)propyl]benzamide, are synthesized through various chemical pathways. Techniques include the reaction of substituted benzhydryl chlorides with piperidine followed by N-sulfonation, indicating a complex multi-step process for creating piperidine-related compounds (Vinaya et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals that the piperidine nitrogen and its substitutions play critical roles in the chemical behavior and biological activity. The structure-activity relationships show how modifications to the piperidine core or benzamide moiety can significantly impact activity (Cioffi et al., 2013).
Chemical Reactions and Properties
Compounds structurally related to 2-methyl-N-[3-(1-piperidinyl)propyl]benzamide typically undergo various chemical reactions, such as N-sulfonation and reactions with benzhydryl chlorides, indicating their reactive nature and potential for diverse chemical transformations (Vinaya et al., 2009).
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity A study highlighted the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally similar to 2-methyl-N-[3-(1-piperidinyl)propyl]benzamide, for anti-acetylcholinesterase (anti-AChE) activity. Modifications in the benzamide moiety significantly influenced activity, with some derivatives demonstrating potent inhibitory effects on AChE, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).
Bioactivity of Metal Complexes Research on benzamides and their metal complexes, including copper and cobalt, showed that these compounds possess antibacterial properties against various bacterial strains. These findings open pathways for the application of 2-methyl-N-[3-(1-piperidinyl)propyl]benzamide derivatives in developing new antibacterial agents (Khatiwora et al., 2013).
Anti-Fatigue Effects A series of benzamide derivatives, synthesized by reacting substituted benzoic acids with piperidine, demonstrated anti-fatigue effects in weight-loaded forced swimming mice. These findings suggest that compounds related to 2-methyl-N-[3-(1-piperidinyl)propyl]benzamide could be explored for their potential to enhance physical endurance and combat fatigue (Wu et al., 2014).
Antipsychotic Agents Research on N-(piperidylalkyl)trifluoroethoxybenzamides, which are structurally related to 2-methyl-N-[3-(1-piperidinyl)propyl]benzamide, has identified compounds with oral antiarrhythmic activity in mice. This indicates potential applications of similar compounds in developing treatments for arrhythmias (Banitt et al., 1977).
Serotonin 4 Receptor Agonist The synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, closely related to 2-methyl-N-[3-(1-piperidinyl)propyl]benzamide, has been reported. These compounds were evaluated for their serotonin 4 (5-HT4) receptor agonist activity, suggesting potential applications in gastrointestinal motility disorders (Sonda et al., 2003).
Propriétés
IUPAC Name |
2-methyl-N-(3-piperidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-14-8-3-4-9-15(14)16(19)17-10-7-13-18-11-5-2-6-12-18/h3-4,8-9H,2,5-7,10-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJXZJYRFLWKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617533.png)
![3-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4617538.png)
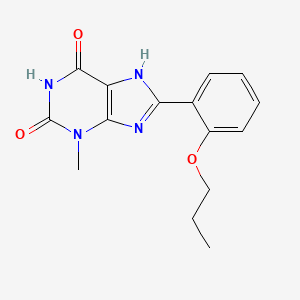
![1-[6-(4-chlorophenoxy)hexyl]piperidine](/img/structure/B4617548.png)
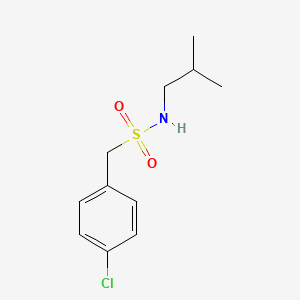
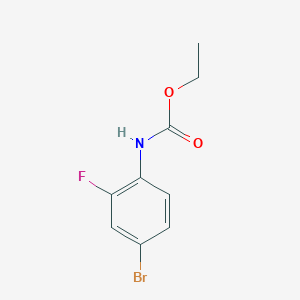
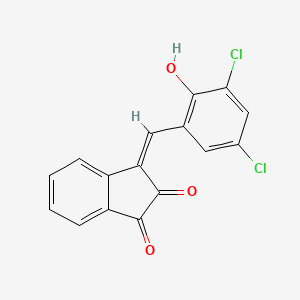
![methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4617579.png)

![7,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4617592.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4617602.png)
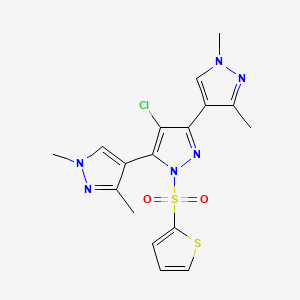
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4617633.png)
